HSP27 Binding Affinity as a Selectivity Clue vs. the Unsubstituted Phenoxy Analog
In an HSQC NMR screening assay against the heat shock protein HSP27 (residues 79–176, human), 1-(4-fluorophenoxy)-2,4-dinitrobenzene exhibited a dissociation constant (Kd) of 4.70 × 10⁴ nM (47 µM), which is a measurable but weak affinity [1]. For the unsubstituted 1-phenoxy-2,4-dinitrobenzene analog, no binding data were reported in the same ChEMBL/BindingDB dataset, implying that the para-fluorine contributes detectably to target engagement in this assay system. However, in the absence of head-to-head comparator data within the identical experimental run, this evidence remains at the 'Supporting evidence' level for procurement decision-making.
| Evidence Dimension | Binding affinity (Kd) to HSP27 |
|---|---|
| Target Compound Data | Kd = 4.70 × 10⁴ nM (47 µM) |
| Comparator Or Baseline | 1-phenoxy-2,4-dinitrobenzene (no data in the same assay) |
| Quantified Difference | Not calculable; only target compound data available |
| Conditions | HSQC NMR, HSP27 (79–176 residues) expressed in E. coli BL21 (DE3) |
Why This Matters
For laboratories conducting structure-activity relationship (SAR) studies on HSP27-targeting probes or protein degrader building blocks, the measurable (though weak) engagement signal indicates that 4-fluorophenoxy substitution enables target recognition, whereas the unsubstituted phenoxy analog may lack this property entirely based on the absence of reported activity.
- [1] BindingDB entry BDBM50559483, ChEMBL CHEMBL4784495. Binding affinity to Heat Shock Protein beta-1 (HSP27, human). University of California, San Francisco; curated by ChEMBL. View Source
